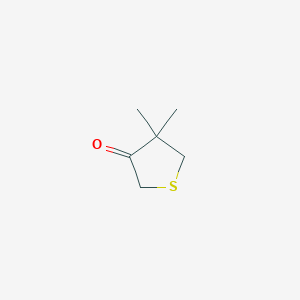
(3R)-4-methylpentane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-4-methylpentane-1,3-diol, also known as 3-methylpentane-1,3-diol, is a chiral diol derived from 4-methylpentane. It is an important chiral building block used in the synthesis of various pharmaceuticals and other compounds. 3-methylpentane-1,3-diol has been studied extensively in recent years due to its potential applications in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and its wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(3R)-4-methylpentane-1,3-diolane-1,3-diol has many potential applications in scientific research. It has been used as a chiral building block in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs. It has also been used in the synthesis of other compounds, such as chiral auxiliaries and chiral ligands. In addition, (3R)-4-methylpentane-1,3-diolane-1,3-diol has been used in the synthesis of chiral polymers and other materials.
Wirkmechanismus
The exact mechanism of action of (3R)-4-methylpentane-1,3-diolane-1,3-diol is still not fully understood. However, it is thought that the diol acts as a chiral template and can be used to catalyze the formation of chiral compounds. It is believed that the diol can act as a Lewis acid and can interact with other molecules to form chiral complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R)-4-methylpentane-1,3-diolane-1,3-diol are still being studied. However, it is known that the diol has anti-inflammatory and antioxidant effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce the production of reactive oxygen species. In addition, (3R)-4-methylpentane-1,3-diolane-1,3-diol has been shown to have antifungal and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (3R)-4-methylpentane-1,3-diolane-1,3-diol in lab experiments has several advantages. The diol is relatively inexpensive, easy to synthesize, and can be used to synthesize chiral compounds. In addition, the diol is relatively stable and can be stored for a long time without decomposing. However, the use of (3R)-4-methylpentane-1,3-diolane-1,3-diol in lab experiments also has some limitations. The diol is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the diol is not very soluble in organic solvents, which can also limit its use in certain experiments.
Zukünftige Richtungen
There are several possible future directions for the use of (3R)-4-methylpentane-1,3-diolane-1,3-diol. One possible direction is the use of the diol in the synthesis of other chiral compounds, such as chiral auxiliaries and chiral ligands. Another possible direction is the use of the diol in the synthesis of chiral polymers and other materials. Finally, further research into the biochemical and physiological effects of (3R)-4-methylpentane-1,3-diolane-1,3-diol could lead to new applications for the diol in the pharmaceutical and biomedical fields.
Synthesemethoden
(3R)-4-methylpentane-1,3-diolane-1,3-diol can be synthesized through the acid-catalyzed condensation of 4-methylpentanal and formaldehyde in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction produces a mixture of (3R)-4-methylpentane-1,3-diol and its enantiomer, (3S)-4-methylpentane-1,3-diol. The mixture can then be separated using a chiral chromatography column.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (3R)-4-methylpentane-1,3-diol can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "4-methylpent-1-ene", "Sodium borohydride", "Hydrogen chloride", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: 4-methylpent-1-ene is reacted with sodium borohydride in the presence of a suitable solvent to yield (3R)-4-methylpentan-1-ol.", "Step 2: The alcohol is then treated with hydrogen chloride to form the corresponding chloride.", "Step 3: The chloride is reacted with sodium hydroxide to form the corresponding epoxide.", "Step 4: The epoxide is then reduced with hydrogen gas in the presence of palladium on carbon to yield (3R)-4-methylpentane-1,3-diol." ] } | |
CAS-Nummer |
16451-48-2 |
Produktname |
(3R)-4-methylpentane-1,3-diol |
Molekularformel |
C6H14O2 |
Molekulargewicht |
118.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




